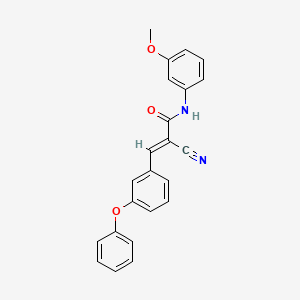

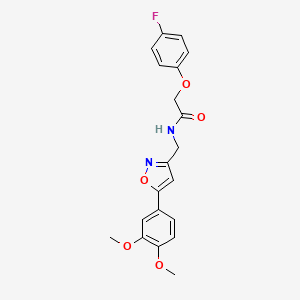

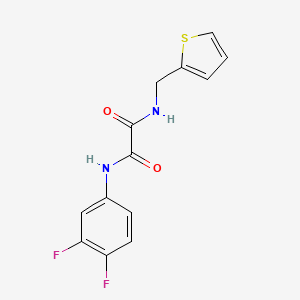

N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N’-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide” is a chemical compound with the linear formula C18H13BrN2O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

The synthesis of 2H-chromenes, which are important oxygen heterocycles, has been a subject of recent advances and perspectives . Two major synthetic strategies have been developed towards such compounds . In acidic anhydrous media, 2-(N-substituted imino)chromenes reacted intramolecularly to produce expected derivatives .Molecular Structure Analysis

The molecular structure of “N’-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide” is represented by the linear formula C18H13BrN2O4 . The molecular weight of this compound is 401.219 .Chemical Reactions Analysis

The chemical reactions involving 2H-chromenes have been studied extensively. For instance, in acidic anhydrous media, 2-(N-substituted imino)chromenes reacted intramolecularly to produce expected derivatives .Applications De Recherche Scientifique

Synthesis and Structure

N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide and related compounds have been synthesized and characterized for their structural properties. Studies have explored their crystal structures and spectroscopic characteristics. For instance, the synthesis of benzohydrazone compounds and their characterization, including X-ray diffraction, is detailed in one study (Qu et al., 2015).

Biological Activities

These compounds have shown potential in various biological activities:

Urease Inhibitory Activity : Benzohydrazone compounds have been evaluated for their urease inhibitory activities, with some showing significant inhibition of Helicobacter pylori urease (Qu et al., 2015).

Cardioprotective Properties : Some derivatives have been assessed for their protective effect against cardiac remodeling and myocardial infarction, showing potential as anticoagulant agents (Khdhiri Emna et al., 2020).

Fluorescence Probes : Chromene-based fluorescent probes have been developed for the visualization of thiol fluctuations in biological systems, aiding in understanding pathophysiological processes (Yang et al., 2019).

Antimicrobial Activity : Compounds have shown significant antibacterial and antifungal activity, contributing to the exploration of new therapeutic agents (Mandala et al., 2013).

Material Science Applications

These compounds are also explored in material science, particularly in the synthesis of organic frameworks and for their fluorescence properties in the solid state, which can have implications in materials research (Uribe-Romo et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

N'-benzoyl-6-methoxy-2-oxochromene-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c1-24-13-7-8-15-12(9-13)10-14(18(23)25-15)17(22)20-19-16(21)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBCPPXVQADSAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl]but-2-ynamide](/img/structure/B2474164.png)

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-phenylpropyl)propanamide](/img/structure/B2474167.png)

![2-(2,4-dichlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2474172.png)

![4-[3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2474173.png)

![2-[(Pyridin-3-yl)methoxy]pyrimidine](/img/structure/B2474174.png)

![benzyl {[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2474178.png)